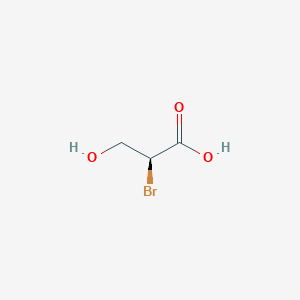

(2S)-2-bromo-3-hydroxypropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S)-2-bromo-3-hydroxypropanoic acid” is an organic compound that belongs to the class of alpha-hydroxy acids (AHAs), which are compounds that contain a hydroxy group and a carboxylic acid group . The “2S” denotes the stereochemistry of the molecule, indicating that it is the “S” (from Latin sinister, meaning left) enantiomer .

Synthesis Analysis

While specific synthesis methods for “(2S)-2-bromo-3-hydroxypropanoic acid” are not available, similar compounds are often synthesized through reactions involving carboxylic acids and halogenation agents . The hydroxy group might be introduced through a subsequent reaction .Molecular Structure Analysis

The molecule likely has a carboxylic acid group (-COOH), a bromine atom attached to the second carbon atom, and a hydroxy group (-OH) attached to the third carbon atom . The “2S” configuration suggests that the molecule is chiral, with the bromine atom, hydroxy group, and carboxylic acid group arranged in a specific three-dimensional orientation .Chemical Reactions Analysis

As an alpha-hydroxy acid, “(2S)-2-bromo-3-hydroxypropanoic acid” would likely participate in reactions typical of carboxylic acids and alcohols . These could include esterification, oxidation, and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-bromo-3-hydroxypropanoic acid” would likely be influenced by its carboxylic acid and hydroxy groups. It might exhibit properties such as solubility in water and polarity .Scientific Research Applications

Synthesis of Bioactive Molecules

(2S)-2-bromo-3-hydroxypropanoic acid: is a valuable chiral building block in the synthesis of various bioactive molecules. Its configuration allows for the creation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. For instance, it serves as an intermediate in the synthesis of Perindopril , an angiotensin-converting enzyme inhibitor used to treat hypertension and congestive heart failure .

Biocatalysis

The compound’s structure is conducive to biocatalytic processes, where enzymes catalyze the production of substrates. It can be part of multienzyme complexes that efficiently catalyze cascade reactions, leading to high product yields and fewer side reactions. This is particularly advantageous in the field of synthetic biology, where such complexes are engineered for various biomanufacturing applications .

Mechanism of Action

Mode of Action

It’s known that many similar compounds interact with their targets by binding to specific enzymes or receptors, which can lead to changes in cellular processes .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-bromo-3-hydroxypropanoic acid. Factors such as temperature, light, and humidity can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-bromo-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIODSHQRJGRDLE-REOHCLBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549090 |

Source

|

| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-bromo-3-hydroxypropanoic acid | |

CAS RN |

70671-46-4 |

Source

|

| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)